![molecular formula C10H21NO3 B2581168 Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate CAS No. 2290891-86-8](/img/structure/B2581168.png)
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chemical compound with the CAS Number: 2290891-86-8 . It has a molecular weight of 203.28 . It is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction is carried out at approximately 0℃ for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The InChI Code of the compound is1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 203.28 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Complex Organic Compounds
One prominent application is in the synthesis of complex organic compounds, where it serves as a crucial intermediate. For example, it is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of a similar compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been studied to understand the substitution of the cyclopentane ring, which is essential for the synthesis of β-2-deoxyribosylamine analogues (Ober, Marsch, Harms, & Carell, 2004).
Chemical Structure and Reactions
Its structural properties and reactions have been explored in the context of creating isomorphous crystal structures of derivatives. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are studied for their ability to form bifurcated hydrogen and halogen bonds, demonstrating the compound's versatility in forming complex molecular arrangements (Baillargeon et al., 2017).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, highlighting their use as building blocks in organic synthesis. These compounds can be prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their potential in chemical transformations and as precursors for N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Novel Material Development
The research into benzothiazole modified tert-butyl carbazole derivatives, which can form organogels and emit strong blue light, underscores the compound's role in the development of fluorescent sensory materials. These materials are capable of detecting volatile acid vapors, indicating the compound's utility in creating chemosensors and novel materials with practical applications in sensing technologies (Sun et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMELIOJVZHGM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CCO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

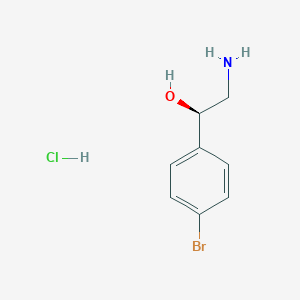
![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)
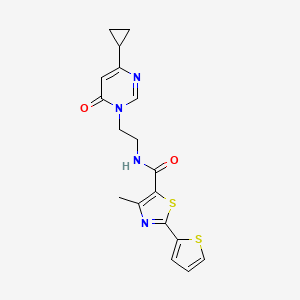
![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)

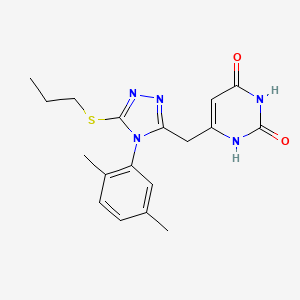
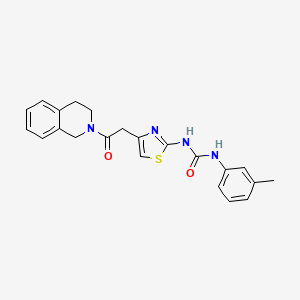

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)
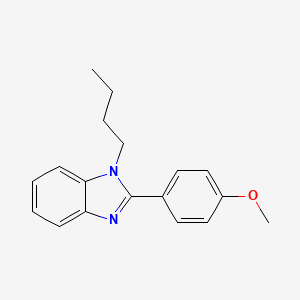
![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)